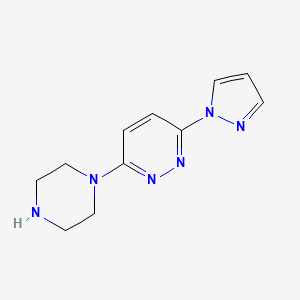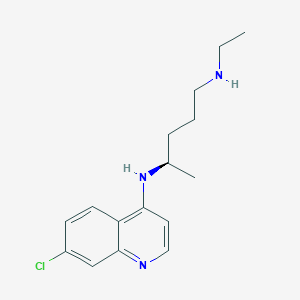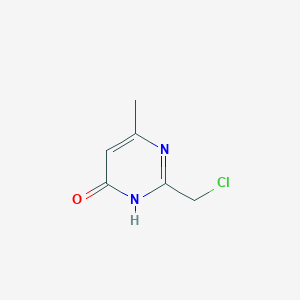![molecular formula C9H13ClN2O3 B1461120 5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride CAS No. 1803605-04-0](/img/structure/B1461120.png)
5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride
Descripción general
Descripción
5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1803605-04-0 . It has a molecular weight of 232.67 . The IUPAC name for this compound is 5-(pyrrolidin-1-ylmethyl)isoxazole-3-carboxylic acid hydrochloride .
Molecular Structure Analysis
The structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 232.67 . The InChI code for this compound is 1S/C9H12N2O3.ClH/c12-9(13)8-5-7(14-10-8)6-11-3-1-2-4-11;/h5H,1-4,6H2,(H,12,13);1H .Aplicaciones Científicas De Investigación
Role in Plant Defense Mechanisms
Research has highlighted the significance of Pyrroline-5-carboxylate (P5C), a related compound to 5-[(Pyrrolidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride, in plant defense against pathogens. The metabolism of proline-P5C in plants is intricately regulated, especially during pathogen invasion and abiotic stress. The mitochondrial synthesis of P5C is implicated in various resistance mechanisms against bacterial pathogens, involving salicylic acid-dependent pathways, reactive oxygen species, and hypersensitive response-associated cell death. This suggests that compounds related to pyrrolidine, including this compound, may play a role in the modulation of plant defense responses (Qamar, Mysore, & Senthil-Kumar, 2015).
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, a core structural element in this compound, is extensively used in medicinal chemistry due to its versatility and impact on the pharmacophore space. This has led to the development of numerous biologically active compounds with potential therapeutic applications. The stereochemistry and three-dimensional structure contributed by the pyrrolidine ring are critical in defining the biological profile of drug candidates, highlighting the importance of this scaffold in the discovery and optimization of new therapeutic agents (Li Petri et al., 2021).
Synthesis and Applications of 1,3-Oxazole Derivatives
1,3-Oxazole, a core component of this compound, is a significant heterocyclic compound with a wide range of applications in various fields, including medicinal, pharmaceutical, and material sciences. The synthesis of novel 1,3-oxazole derivatives is an area of active research, with new methodologies being developed to explore their utility and versatility. This underscores the potential of this compound and its derivatives in contributing to the development of novel compounds with diverse applications (Shinde et al., 2022).
Mecanismo De Acción
Pyrrolidine
Pyrrolidine is a five-membered ring with a nitrogen atom. It is a common scaffold in medicinal chemistry and is found in many biologically active compounds . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Propiedades
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)-1,2-oxazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)8-5-7(14-10-8)6-11-3-1-2-4-11;/h5H,1-4,6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRFKHBLLVSCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=NO2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3-Methoxyphenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxylic acid](/img/structure/B1461037.png)



![2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1461044.png)


![2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine](/img/structure/B1461050.png)
![Methyl 3-[(benzylcarbamoyl)amino]propanoate](/img/structure/B1461051.png)


![6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1461057.png)

![N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine](/img/structure/B1461060.png)